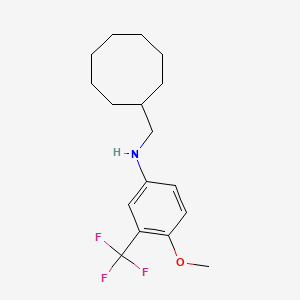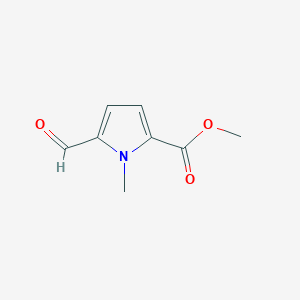![molecular formula C21H19FN2O3S B2465680 1-cyclopropyl-4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one CAS No. 2034290-18-9](/img/structure/B2465680.png)
1-cyclopropyl-4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a fluorobenzo[b]thiophene group, an azetidinyl group, and a pyridinone group . These groups suggest that this compound may have interesting chemical properties and could potentially be used in a variety of applications.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyclopropyl group might be introduced via a cyclopropanation reaction, while the fluorobenzo[b]thiophene group could potentially be synthesized via a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group would introduce strain into the molecule, while the azetidinyl group (a type of four-membered ring) would also contribute to the molecule’s three-dimensional structure .Chemical Reactions Analysis
This compound would likely undergo a variety of chemical reactions. For example, the pyridinone group could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a fluorine atom could potentially make the compound more lipophilic, affecting its solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds with structural elements similar to the one , such as cyclopropyl groups, fluorobenzo[b]thiophene motifs, and azetidine units, are frequently explored in synthetic chemistry for their unique physical and chemical properties. For example, studies on bicyclic thiophene derivatives have revealed interesting NMR spectral characteristics, such as through-space H–F coupling over seven bonds, which could be relevant for the structural analysis and conformational studies of similar compounds (Hirohashi, Inaba, & Yamamoto, 1975).
Pharmacological Applications
Compounds containing azetidine and thiophene rings have been synthesized and evaluated for various pharmacological activities. For instance, azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole have been synthesized and evaluated for their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities (Gurupadayya, Gopal, Padmashali, & Manohara, 2008). Such studies suggest potential therapeutic applications for compounds with similar structural features.
Antibacterial and Antifungal Activities
Research on 7-azetidinylquinolones has demonstrated significant antibacterial and antifungal properties, particularly against Gram-positive and Gram-negative bacteria. These findings highlight the potential of azetidine-containing compounds in the development of new antimicrobial agents (Frigola et al., 1994).
Antimicrobial Activity
Further studies have explored the antimicrobial activity of Schiff’s base, azetidinones, and thiazolidinones derivatives, indicating that certain structural modifications can enhance antimicrobial potency. This suggests that compounds with similar structural elements could be explored for antimicrobial applications (Mistry, Desai, & Desai, 2016).
Pesticidal Activities
The pesticidal activity of thiazole derivatives, including those with cyclopropylaminopyrimidinyl and thiophenyl groups, has been investigated, revealing potential applications in agricultural sciences for pest control (Choi et al., 2015).
Propiedades
IUPAC Name |
1-cyclopropyl-4-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c1-12-6-16(9-20(25)24(12)15-3-4-15)27-17-10-23(11-17)21(26)19-8-13-7-14(22)2-5-18(13)28-19/h2,5-9,15,17H,3-4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWISNJOQMZZPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC5=C(S4)C=CC(=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2465598.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2465602.png)


![Furan-2-yl-[3-(3-methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2465607.png)


![1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2465611.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2465612.png)
![3-[(Propylamino)sulfonyl]benzamide](/img/structure/B2465614.png)
![N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-3-furamide](/img/structure/B2465615.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2465616.png)
![1-(tert-butyl)-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465618.png)
![tert-butyl N-[(4-chlorobenzoyl)amino]carbamate](/img/structure/B2465619.png)